2-Bromo-4,6-dimethylpyrimidine-5-carbonitrile
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Overview
Description
2-Bromo-4,6-dimethylpyrimidine-5-carbonitrile is a chemical compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-dimethylpyrimidine-5-carbonitrile typically involves the bromination of 4,6-dimethylpyrimidine-5-carbonitrile. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 2-position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,6-dimethylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as ethanol or water.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other coupled products.
Scientific Research Applications
2-Bromo-4,6-dimethylpyrimidine-5-carbonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block for the development of pharmaceutical compounds, particularly those with potential antiviral or anticancer properties.
Material Science: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-dimethylpyrimidine-5-carbonitrile depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to the desired therapeutic effect .
Comparison with Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar structure but with an amino group instead of a bromine atom.
2-Chloro-4,6-dimethylpyrimidine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 2-Bromo-4,6-dimethylpyrimidine-5-carbonitrile is unique due to the presence of both bromine and nitrile functional groups, which provide distinct reactivity patterns compared to its analogs. This makes it a versatile intermediate for various chemical transformations and applications .
Properties
Molecular Formula |
C7H6BrN3 |
---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
2-bromo-4,6-dimethylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H6BrN3/c1-4-6(3-9)5(2)11-7(8)10-4/h1-2H3 |
InChI Key |
FACXMKAZIGBROV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Br)C)C#N |
Origin of Product |
United States |
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